molecular formula C21H25NO3S B2988408 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone CAS No. 2310040-92-5

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone

Cat. No. B2988408
CAS RN: 2310040-92-5
M. Wt: 371.5
InChI Key: CXEAQMNHJLZQGP-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone, also known as DTPM, is a synthetic compound that has been studied for its potential use in scientific research. DTMP belongs to the class of thiazepanes, which are heterocyclic compounds containing a seven-membered ring with a sulfur and a nitrogen atom.

Scientific Research Applications

Microwave- and Ultrasound-Assisted Semisynthesis

A study by Joshi, Sharma, and Sinha (2005) discusses a method for the semisynthesis of natural methoxylated propiophenones, highlighting the use of microwave and ultrasound heating. This process involves the oxidation of phenylpropenes using various catalysts, showcasing an application in chemical synthesis and potentially related to the compound (Joshi, Sharma, & Sinha, 2005).

Synthesis and Spectral Characterization

Shahana and Yardily (2020) have synthesized and characterized compounds similar to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone. Their study includes spectral analysis and theoretical calculations, such as density functional theory, which is crucial for understanding the structural and electronic properties of such compounds (Shahana & Yardily, 2020).

Antioxidative Phenylpropanoids Research

Kikuzaki et al. (1999) isolated antioxidative phenylpropanoids from berries, highlighting the antioxidative properties of compounds structurally related to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone. This suggests potential antioxidative applications for such compounds (Kikuzaki, Hara, Kawai, & Nakatani, 1999).

Synthesis and Evaluation of Antioxidant Properties

Ranganatha et al. (2014) synthesized a series of novel compounds including derivatives of diaryl methanone, similar to the compound . They evaluated these for antioxidant properties, suggesting a potential application in exploring antioxidant activities (Ranganatha, Begum, Naveen, Zameer, Hegdekatte, & Khanum, 2014).

Tubulin Polymerization Inhibition and Apoptosis Induction

Magalhães et al. (2013) studied a phenstatin family compound, demonstrating its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Although not the exact compound, this research provides insight into the potential applications of structurally similar compounds in cancer therapy (Magalhães, Wilke, Bezerra, Cavalcanti, Rotta, de Lima, Beatriz, Moraes, Diniz-Filho, & Pessoa, 2013).

Herbicidal Activity of Aryl-Naphthyl Methanone Derivatives

A study by Fu et al. (2019) on aryl-naphthyl methanone derivatives, structurally related to the compound , demonstrated their herbicidal activity. This suggests the potential use of similar compounds in agricultural applications (Fu, Wang, Wang, Kang, Gao, Zhao, & Ye, 2019).

properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-2-6-17-9-11-19(12-10-17)21(23)22-14-13-20(26(24,25)16-15-22)18-7-4-3-5-8-18/h3-5,7-12,20H,2,6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEAQMNHJLZQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-propylphenyl)methanone

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